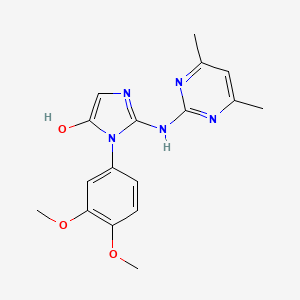

3-(3,4-Dimethoxy-phenyl)-2-(4,6-dimethyl-pyrimidin-2-ylamino)-3H-imidazol-4-ol

Description

The compound 3-(3,4-Dimethoxy-phenyl)-2-(4,6-dimethyl-pyrimidin-2-ylamino)-3H-imidazol-4-ol is a heterocyclic derivative featuring an imidazole core substituted with a 3,4-dimethoxyphenyl group at position 3, a 4,6-dimethylpyrimidin-2-ylamino group at position 2, and a hydroxyl group at position 2.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-10-7-11(2)20-16(19-10)21-17-18-9-15(23)22(17)12-5-6-13(24-3)14(8-12)25-4/h5-9,23H,1-4H3,(H,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVVBEPOPCLNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC=C(N2C3=CC(=C(C=C3)OC)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on structurally related aminoimidazole derivatives synthesized as agonists of G-protein-coupled bile acid receptor 1 (GPBAR1). Below is a systematic comparison based on substituent variations, synthetic pathways, and physicochemical properties:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Differences and Implications

Substituent Chemistry: The target compound substitutes the benzylsulfanyl group (e.g., in Compound 11) with a 4,6-dimethylpyrimidin-2-ylamino group. The hydroxyl group at position 4 may confer higher polarity and solubility relative to sulfur-containing analogs like Compound 11, which could influence bioavailability .

Synthetic Complexity: Compounds in the evidence (e.g., Compound 21 ) require multi-step protocols involving microwave-assisted synthesis, T3P® coupling reagents, and flash chromatography. The target compound’s pyrimidinylamino group might necessitate nucleophilic substitution or Buchwald-Hartwig amination, increasing synthetic complexity compared to benzylsulfanyl derivatives .

Biological Activity :

- Fluorinated analogs (e.g., Compound 11) exhibit GPBAR1 agonism with sub-micromolar EC₅₀ values, critical for metabolic regulation . The target compound’s pyrimidine moiety may shift activity toward kinase inhibition (e.g., JAK/STAT pathways) due to pyrimidine’s role in ATP-binding pocket interactions.

Physicochemical Properties :

- LogP Predictions : The dimethylpyrimidine group likely reduces lipophilicity (predicted LogP ~2.5) compared to fluorine-rich analogs (LogP ~3.8–4.2 in Compound 11), aligning with improved aqueous solubility .

Research Findings and Limitations

- Gaps in Evidence: No direct data on the target compound’s synthesis, spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR), or biological assays are available in the provided materials. Comparisons rely on structural analogs and computational predictions.

- Inference-Based Analysis : The pyrimidine substitution likely enhances metabolic stability relative to thioether-linked compounds, as seen in kinase inhibitors like imatinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.